4-Bromo-2-chloro-6-ethylphenol
Overview
Description
4-Bromo-2-chloro-6-ethylphenol is an organic compound with the molecular formula C8H8BrClO It is a substituted phenol, characterized by the presence of bromine, chlorine, and ethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-ethylphenol typically involves the bromination and chlorination of 2-ethylphenol. The process can be carried out using bromine and chlorine in the presence of a suitable solvent such as carbon tetrachloride or methylene chloride. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process involves careful control of reaction parameters to minimize by-products and optimize the efficiency of the halogenation reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-ethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols and simpler aromatic compounds.
Scientific Research Applications
4-Bromo-2-chloro-6-ethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-ethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and the phenolic group allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromo-2-chlorophenol
- 4-Bromo-2-ethylphenol
- 2-Chloro-6-ethylphenol
Comparison: 4-Bromo-2-chloro-6-ethylphenol is unique due to the presence of both bromine and chlorine atoms along with an ethyl group on the phenolic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that lack one or more of these substituents .
Properties
IUPAC Name |
4-bromo-2-chloro-6-ethylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINXHZZZNUPVRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729892 | |
Record name | 4-Bromo-2-chloro-6-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63770-16-1 | |
Record name | 4-Bromo-2-chloro-6-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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